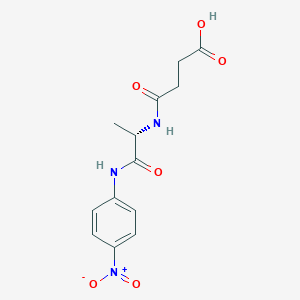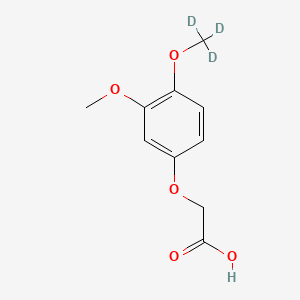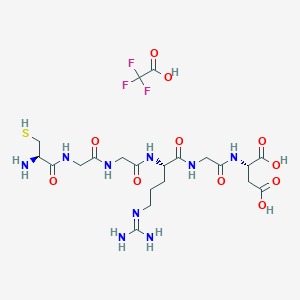
Cggrgd (tfa)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cggrgd (tfa) is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis starts with the attachment of the first amino acid, cysteine, to the resin. Subsequent amino acids (glycine, arginine, glycine, and aspartic acid) are added step-by-step using coupling reagents and protecting groups to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of Cggrgd (tfa) involves large-scale SPPS. The peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes the protecting groups. The crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Cggrgd (tfa) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in thiol-disulfide exchange reactions due to the presence of cysteine .
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
Cleavage Reagents: Trifluoroacetic acid (TFA)
Protecting Groups: t-Butyloxycarbonyl (Boc), Fluorenylmethyloxycarbonyl (Fmoc)
Major Products Formed
The major product formed from the synthesis of Cggrgd (tfa) is the peptide itself. During cleavage, the peptide is released from the resin, and protecting groups are removed to yield the final product .
Scientific Research Applications
Cggrgd (tfa) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Industry: Utilized in the development of biomaterials for medical devices and implants.
Mechanism of Action
Cggrgd (tfa) exerts its effects by binding to integrin receptors on the cell surface. The RGD sequence (Arg-Gly-Asp) is recognized by integrins, leading to the activation of intracellular signaling pathways that regulate cell adhesion, migration, and proliferation . The presence of cysteine at the N-terminal allows for thiol-disulfide exchange reactions, which can further modulate its activity .
Comparison with Similar Compounds
Similar Compounds
RGD Peptide: Lacks the cysteine residue and is less versatile in thiol-disulfide exchange reactions.
GRGDSP Peptide: Another RGD-containing peptide with different amino acid sequence and properties.
Uniqueness
Cggrgd (tfa) is unique due to the presence of cysteine at the N-terminal, which allows for additional chemical modifications and interactions. This makes it more versatile in various applications compared to other RGD peptides .
Properties
Molecular Formula |
C21H34F3N9O11S |
|---|---|
Molecular Weight |
677.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H33N9O9S.C2HF3O2/c20-9(8-38)16(34)25-5-12(29)24-6-13(30)27-10(2-1-3-23-19(21)22)17(35)26-7-14(31)28-11(18(36)37)4-15(32)33;3-2(4,5)1(6)7/h9-11,38H,1-8,20H2,(H,24,29)(H,25,34)(H,26,35)(H,27,30)(H,28,31)(H,32,33)(H,36,37)(H4,21,22,23);(H,6,7)/t9-,10-,11-;/m0./s1 |
InChI Key |
GMMAILJSHZOPSA-AELSBENASA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CS)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CS)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


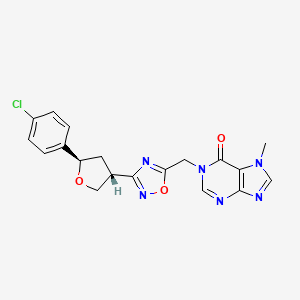

![methyl (4aR,7S)-7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12431169.png)
![5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-(methyl-d3)-1H-benzimidazole](/img/structure/B12431172.png)
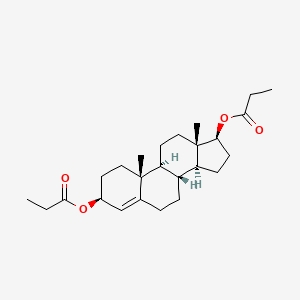
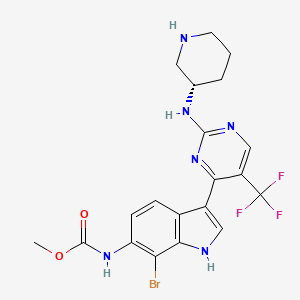
![6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12431187.png)


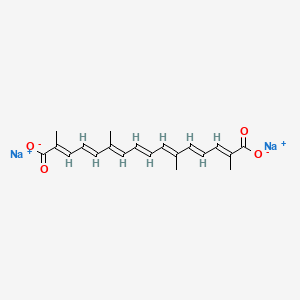
![(3Z)-2,3-Dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one](/img/structure/B12431216.png)
